molecular formula C8H13ClN2 B1403808 (4,6-Dimethylpyridin-2-yl)methanamine hydrochloride CAS No. 1432754-39-6

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

Cat. No. B1403808
M. Wt: 172.65 g/mol
InChI Key: UNXRRUQMERCKLP-UHFFFAOYSA-N
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Description

“(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 76457-15-3 . It has a molecular weight of 172.66 .


Physical And Chemical Properties Analysis

“(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride” has a molecular weight of 172.66 . It should be stored at a temperature of 28 C .

Scientific Research Applications

  • Catalysis and Organic Synthesis : The compound has been utilized in the synthesis of diiron(III) complexes for selective hydroxylation of alkanes, showcasing its potential as a catalyst in organic reactions (Sankaralingam & Palaniandavar, 2014).

  • Molecular Structure and Characterization Studies : It has been used in the synthesis and characterization of novel compounds, such as 1,3-Dithiolane compounds, highlighting its role in structural chemistry (Zhai Zhi-we, 2014).

  • Photochemistry in Polymerization Processes : Its derivatives have been studied for their contribution to activator regeneration in atom transfer radical polymerization (ATRP), indicating its relevance in polymer chemistry (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes derived from it have been explored for their photocytotoxic properties in red light and potential in cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

  • Anticancer Research : Palladium(II) and Platinum(II) complexes based on Schiff bases of this compound have been studied for their anticancer activity, illustrating its importance in medicinal chemistry (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).

  • Hexahydropyrimidine Synthesis : It has been employed in the synthesis of hexahydropyrimidine derivatives, which are significant in various pharmacological activities (Abu-Obaid, Asadi, Alruwaili, Atieh, Khlaif, Hadda, Radi, Hammouti, & Warad, 2014).

  • Metal Complex Synthesis and Analysis : Its derivatives have been synthesized and characterized in the context of metal complex formation and analysis, indicating its utility in inorganic chemistry (Ping-hua, 2010).

  • Ring-Opening Polymerization : The compound has been used in the synthesis of zinc(II) complexes as pre-catalysts for polylactide formation from rac-lactide, signifying its role in materials science (Kwon, Nayab, & Jeong, 2015).

  • Chemical Reactions and Interactions : Studies have focused on surface-catalyzed reactions involving derivatives of this compound, contributing to the understanding of chemical kinetics and reaction mechanisms (Mascavage, Sonnet, & Dalton, 2006).

  • Crystallography and Noncovalent Interactions : Research has been conducted on the crystal structure of compounds derived from it, exploring the role of nonclassical noncovalent interactions in crystallography (AlDamen & Haddad, 2011).

properties

IUPAC Name

(4,6-dimethylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRRUQMERCKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

CAS RN

76457-15-3
Record name 1-(4,6-dimethylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
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(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
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(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
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(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 5
(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride

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